N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1781768-10-2
VCID: VC2879645
InChI: InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2
SMILES: C1CC1N(C2CCNCC2)C3=NC=NC=C3
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

CAS No.: 1781768-10-2

Cat. No.: VC2879645

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine - 1781768-10-2

Specification

CAS No. 1781768-10-2
Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
IUPAC Name N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine
Standard InChI InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2
Standard InChI Key FSNXNVCIDYHMNN-UHFFFAOYSA-N
SMILES C1CC1N(C2CCNCC2)C3=NC=NC=C3
Canonical SMILES C1CC1N(C2CCNCC2)C3=NC=NC=C3

Introduction

Chemical Structure and Properties

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine features a pyrimidine ring with an amine functionality at the 4-position, which is disubstituted with both a cyclopropyl group and a piperidin-4-yl moiety. The compound integrates three pharmacophores of interest: the pyrimidine heterocycle, the cyclopropyl group, and the piperidine ring system.

The structural characteristics of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with similar compounds found in the literature. For instance, the related compound N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has a molecular weight of 340.4 g/mol and contains an additional 4-fluorobenzoyl substituent on the piperidine nitrogen . This suggests that our target compound would have a lower molecular weight due to the absence of this substituent.

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be inferred:

PropertyValue
Molecular FormulaC12H18N4
Approximate Molecular Weight218.3 g/mol
Physical StateLikely a crystalline solid
SolubilityPredicted to be soluble in polar organic solvents
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0-1 (depending on protonation state)

Biological Activity and Mechanism of Action

The biological profile of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be partially inferred from structurally related compounds. Molecules containing the cyclopropyl-amino-pyrimidine scaffold have demonstrated various biological activities in previous studies.

Compounds with similar structural features have shown potential as enzyme inhibitors. For example, certain pyrimidine derivatives act as c-Jun N-terminal kinase inhibitors . Additionally, the cyclopropyl group often contributes to favorable pharmacokinetic properties in medicinal compounds, while also potentially enhancing binding affinity to biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine requires examination of how structural modifications affect biological activity. Based on studies of related compounds, several key insights emerge:

The cyclopropyl group, present in N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine, may provide unique binding characteristics. In related compounds, cyclopropyl substituents have been associated with enhanced metabolic stability and improved pharmacokinetic properties.

The following table summarizes potential SAR considerations for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine:

Structural ComponentPotential Effect on Activity
Pyrimidine coreProvides a rigid scaffold for positioning key functional groups
Cyclopropyl groupMay enhance metabolic stability and contribute to binding in lipophilic pockets
Piperidine ringOffers conformational constraint that could enhance target selectivity
Position of substitution (4-position)May influence interaction with specific binding sites

Comparative Analysis with Related Compounds

Comparing N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine with structurally related compounds provides insights into its potential properties and applications. The following table presents a comparison with several related compounds found in the literature:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amineC12H18N4~218.3 g/molBase compound
N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amineC19H21FN4O340.4 g/molAdditional 4-fluorobenzoyl group on piperidine nitrogen
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amineC21H22FN5S395.5 g/molContains thiazole ring, fluorophenyl group, amine at position 2
N-(Piperidin-4-yl)pyrimidin-2-amineC9H14N4~178.2 g/molLacks cyclopropyl group, amine at position 2
N-cyclopropyl-4-[5-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-3-propylimidazol-4-yl]pyrimidin-2-amineC25H30Cl2N6485.4 g/molContains imidazole ring, dichlorophenyl group, additional propyl group

This comparison reveals that while N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine shares common structural elements with these compounds, it represents a unique chemical entity with potentially distinct pharmacological properties.

Future Research Directions

Based on the analysis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine and related compounds, several promising research directions emerge:

  • Optimization of synthetic routes to improve yield and scalability

  • Comprehensive biological screening to identify potential therapeutic applications

  • Development of structure-activity relationships through systematic modification of the base structure

  • Investigation of binding modes with potential biological targets through computational modeling and X-ray crystallography

  • Exploration of metabolic stability and pharmacokinetic properties

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